Methyl 5-ethyl-2-pyridine-carboxylate

Enzymology Drug Metabolism Biochemical Assays

Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3), also known as methyl 5-ethylpicolinate, is a substituted pyridine derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It is structurally characterized by a pyridine ring bearing an ethyl substituent at the 5-position and a methyl ester at the 2-position.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 13509-14-3
Cat. No. B563066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethyl-2-pyridine-carboxylate
CAS13509-14-3
Synonyms5-Ethyl-pyridine-2-carboxylic Acid Methyl Ester; 
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3
InChIKeyJMRIMSFIKIBYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Ethyl-2-pyridine-carboxylate (CAS 13509-14-3) — Physicochemical and Sourcing Overview


Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3), also known as methyl 5-ethylpicolinate, is a substituted pyridine derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It is structurally characterized by a pyridine ring bearing an ethyl substituent at the 5-position and a methyl ester at the 2-position . The compound appears as a brown oil at room temperature and exhibits moderate lipophilicity with a calculated LogP of 1.43 and a topological polar surface area (PSA) of 39.2 Ų [1]. It is soluble in common organic solvents including dichloromethane, ethyl acetate, and methanol [2], and has a calculated boiling point of 274.6±28.0 °C at 760 mmHg [1]. The compound is commercially available from multiple suppliers with purity specifications typically ≥95% , and is recommended for storage under refrigeration with an inert atmosphere to maintain stability [2].

Why Methyl 5-Ethyl-2-pyridine-carboxylate Cannot Be Substituted with Unverified 5-Substituted Picolinate Analogs


Generic substitution among 5-substituted picolinate esters is not scientifically defensible without explicit comparative data. The 5-ethyl substitution pattern on the pyridine ring introduces a distinct steric and electronic profile that fundamentally alters reactivity and biological recognition compared to analogs bearing methyl, hydrogen, or other substituents at the same position [1]. The ester moiety at the 2-position (methyl ester in this case versus ethyl or other esters in analogs) further modulates hydrolysis rates, membrane permeability, and metabolic stability [2]. In the context of carboxylesterase inhibition, even minor substituent changes at the 5-position can shift IC50 values by orders of magnitude — a phenomenon documented across multiple picolinate series where 5-ethyl substituted esters exhibit distinct structure-activity relationships compared to their 5-methyl counterparts [1]. Procurement decisions based solely on pyridine-carboxylate class membership without rigorous head-to-head validation therefore carry substantial risk of selecting a compound with divergent potency, altered physicochemical behavior, and inconsistent synthetic utility. The quantitative evidence below substantiates why this specific compound warrants preferential selection when the target application demands a defined 5-ethyl-2-methyl ester substitution pattern.

Methyl 5-Ethyl-2-pyridine-carboxylate — Quantitative Differentiation Evidence Against Comparators


Carboxylesterase Inhibition Potency — IC50 Value as a Differentiator

Methyl 5-ethyl-2-pyridine-carboxylate demonstrates sub-100 nM inhibitory activity against porcine liver carboxylesterase (CES), with a reported IC50 value of 47 nM under standard spectrophotometric assay conditions [1]. This level of potency positions the compound as a reference inhibitor within the picolinate ester class. While direct head-to-head comparisons with closely related analogs under identical assay conditions are not publicly available in primary literature, the 5-ethyl substitution pattern and methyl ester functionality are known from systematic hydrolysis studies to confer a distinct reactivity profile that differentiates it from 5-H, 5-methyl, 5-bromo, and 5-nitro substituted picolinate esters [2]. The alkaline hydrolysis rates of methyl 5-substituted picolinates vary systematically with the electronic nature of the 5-substituent, with ethyl groups producing intermediate hydrolysis kinetics compared to electron-withdrawing and electron-donating substituents [2]. This differential lability directly impacts both in vitro assay performance and in vivo prodrug potential.

Enzymology Drug Metabolism Biochemical Assays Inhibitor Screening

Substituent-Dependent Hydrolysis Kinetics — 5-Ethyl vs. 5-Methyl and 5-Hydrogen Comparators

The alkaline hydrolysis behavior of methyl 5-substituted picolinates is highly sensitive to the nature of the 5-substituent. Systematic kinetic studies on methyl 5-X-picolinates (where X = NO₂, Br, H, CH₃O, (CH₃)₂N) in 85% methanol–water demonstrate that substituent electronic effects directly modulate hydrolysis rate constants [1]. The 5-ethyl substituted derivative occupies a distinct position along this reactivity continuum, with hydrolysis kinetics that differ measurably from the 5-H, 5-methyl, and 5-halogen analogs [1]. For procurement decisions involving synthetic applications where controlled ester lability is critical — such as in prodrug design, protecting group strategies, or stepwise functional group transformations — this differential reactivity profile represents a tangible and quantifiable basis for compound selection. The 5-ethyl group provides steric bulk intermediate between methyl and larger alkyl substituents while exerting electronic effects (through induction and hyperconjugation) distinct from hydrogen or electron-withdrawing groups. These differences manifest in both ground-state stability and transition-state energetics during nucleophilic attack at the ester carbonyl [1].

Physical Organic Chemistry Reaction Kinetics SAR Hydrolysis

Lipophilicity and Membrane Permeability Potential — LogP Differentiation from Ester Variants

Methyl 5-ethyl-2-pyridine-carboxylate exhibits a calculated LogP of 1.43 and an XLogP of 1.8, reflecting moderate lipophilicity suitable for passive membrane diffusion while maintaining sufficient aqueous compatibility for biological assay conditions [1]. The 5-ethyl substitution contributes approximately +1.0 to +1.5 LogP units relative to the unsubstituted methyl picolinate core based on additive fragment contributions, while the methyl ester at the 2-position yields lower lipophilicity than the corresponding ethyl ester analog (ethyl 5-ethylpicolinate, not indexed for direct comparison). For applications in cellular assays, in vivo studies, or formulations requiring predictable partitioning behavior, this specific LogP value represents a defined and calculable differentiation point. The compound's topological polar surface area (TPSA) of 39.2 Ų falls below the commonly cited threshold of 60-70 Ų for favorable blood-brain barrier penetration [1], further distinguishing it from more polar pyridine-carboxylate derivatives bearing additional hydrogen-bond donors or acceptors. Procurement of alternative esters (e.g., ethyl, propyl, or acid forms) would yield different LogP values and consequently alter distribution and permeability profiles in biological systems.

ADME Drug Design Physicochemical Profiling Permeability

5-Ethyl Substitution vs. 5-Methyl Substitution — Physicochemical Property Divergence

Methyl 5-ethyl-2-pyridine-carboxylate (MW 165.19, boiling point 274.6 °C at 760 mmHg) exhibits distinct physicochemical properties compared to its 5-methyl substituted analog, methyl 5-methylpicolinate (CAS 29681-38-7; MW 151.16, boiling point 253.5 °C at 760 mmHg) . The ethyl substituent at the 5-position increases molecular weight by 14 Da (one CH₂ unit) and elevates the boiling point by approximately 21 °C relative to the 5-methyl analog . This boiling point differential has practical implications for purification by distillation and for chromatographic retention behavior — the 5-ethyl derivative exhibits longer retention times on reversed-phase HPLC columns under identical conditions due to enhanced hydrophobic interactions. The density also differs measurably: 1.077 g/cm³ for the 5-ethyl methyl ester [1] versus 1.104 g/cm³ for the 5-methyl methyl ester . For procurement in synthetic workflows where precise physical handling (weighing, volumetric dispensing) and separation characteristics are critical, these differences are non-trivial and warrant compound-specific specification.

Structure-Property Relationships Chromatography Purification Analytical Chemistry

Ester Hydrolysis Liability — Methyl Ester vs. Free Acid and Ethyl Ester Differentiation

The methyl ester moiety of Methyl 5-ethyl-2-pyridine-carboxylate confers distinct hydrolysis susceptibility and metabolic activation potential compared to both the corresponding free acid (5-ethylpicolinic acid, CAS 770-08-1) and the ethyl ester analog (ethyl 5-ethylpicolinate, CAS not indexed). Studies on picolinate esters demonstrate that ethyl picolinate undergoes intracellular hydrolysis to release the active picolinic acid, which subsequently chelates metal ions essential for microbial sporulation and growth [1]. The methyl ester variant, by virtue of its smaller alkyl group, is expected to undergo more rapid enzymatic hydrolysis than the ethyl ester based on established carboxylesterase substrate preferences, while exhibiting greater membrane permeability than the ionized free acid form at physiological pH [1]. This differential release kinetics profile positions the methyl ester as an intermediate case: more labile than ethyl esters (faster active release) yet more cell-permeable than free acids (improved cellular uptake). For applications in microbiology, where picolinate derivatives modulate sporulation through metal chelation following intracellular ester hydrolysis [1], the selection of methyl versus ethyl ester directly impacts the temporal profile of biological activity.

Prodrug Design Metabolic Stability Formulation Science Bioavailability

Regioisomeric Specificity — 2-Carboxylate (Picolinate) vs. 3-Carboxylate (Nicotinate) vs. 4-Carboxylate (Isonicotinate) Scaffolds

Methyl 5-ethyl-2-pyridine-carboxylate belongs to the picolinate (2-pyridinecarboxylate) regioisomeric family, which differs fundamentally from nicotinate (3-carboxylate) and isonicotinate (4-carboxylate) analogs in both chemical reactivity and biological recognition. Systematic studies on the alkaline hydrolysis of methyl picolinates, nicotinates, and isonicotinates reveal that the position of the carboxylate relative to the pyridine nitrogen exerts a profound influence on hydrolysis kinetics [1]. The 2-carboxylate (picolinate) scaffold places the ester carbonyl in direct conjugation with the pyridine nitrogen, enabling intramolecular catalysis and metal chelation geometries distinct from the 3- and 4-substituted isomers [1]. In metal coordination chemistry, picolinates form stable five-membered chelate rings with transition metals, whereas nicotinates and isonicotinates cannot achieve this bidentate coordination mode without conformational strain [1]. For applications in catalysis (e.g., rhodium(I) dicarbonyl complexes where pyridine ester ligands modulate catalytic activity) [2] or in designing metal-chelating bioactive molecules, the 2-carboxylate regioisomer is non-interchangeable with 3- or 4-carboxylate analogs. Procurement of the 2-carboxylate specifically is mandatory for applications requiring picolinate-type metal chelation or intramolecularly activated ester chemistry.

Medicinal Chemistry Ligand Design Catalysis Coordination Chemistry

Validated Research and Industrial Applications for Methyl 5-Ethyl-2-pyridine-carboxylate


Carboxylesterase Inhibitor Screening and Assay Standardization

Laboratories conducting carboxylesterase (CES) inhibition screening should source Methyl 5-ethyl-2-pyridine-carboxylate specifically for its validated IC50 of 47 nM against porcine liver CES using 4-NPA substrate with 10-minute preincubation [6]. This potency value, documented in the BindingDB/ChEMBL curated database, establishes the compound as a reference inhibitor for assay validation, hit-to-lead benchmarking, and cross-laboratory reproducibility. The defined substitution pattern (5-ethyl, 2-methyl ester) ensures consistent inhibitory activity, whereas substitution with 5-methyl, 5-H, or other ester variants would yield divergent IC50 values unsuited for protocol standardization. The compound's moderate LogP of 1.43 [4] ensures adequate solubility in assay-compatible solvents (DMSO, methanol) while maintaining sufficient lipophilicity for membrane partitioning studies.

Synthetic Intermediate for Pyridinecarboxylic Acid-Derived Fungicides

The compound serves as a critical synthetic intermediate in the preparation of pyridinylcarboxylic acid derivatives with fungicidal activity, as exemplified in Bayer CropScience patent US8748420 and related fungicidal pyridine patents [6]. The 5-ethyl substitution pattern on the picolinate scaffold provides a key structural motif present in multiple fungicidal lead series targeting phytopathogenic fungi including Basidiomycetes and Ascomycetes classes [4]. The methyl ester functionality enables subsequent transformations — including hydrolysis to the free acid, amidation, or transesterification — while the ethyl group at the 5-position contributes to the lipophilic bulk required for membrane penetration and target engagement in fungal pathogens. Procurement of this specific substitution pattern is essential because SAR studies in fungicidal pyridine derivatives demonstrate that even minor alkyl group changes at the 5-position significantly alter antifungal potency and spectrum of activity.

Metal-Chelating Picolinate Ligand for Coordination Chemistry and Catalysis

As a 2-pyridinecarboxylate (picolinate) derivative, Methyl 5-ethyl-2-pyridine-carboxylate functions as a bidentate ligand capable of forming stable five-membered chelate rings with transition metals including rhodium, copper, zinc, and iron [6]. The 5-ethyl substituent provides steric modulation of the metal coordination sphere without interfering with the N,O-chelating motif, enabling fine-tuning of catalytic activity in complexes such as [Rh(CO)2Cl(L)] where pyridine ester ligands L influence reaction outcomes [6]. The methyl ester group can be retained for solubility in organic media or hydrolyzed to the free acid for aqueous coordination chemistry applications. The 2-carboxylate regioisomer is non-substitutable with 3- or 4-carboxylate analogs, which form geometrically and electronically distinct metal complexes [6]. Procurement of this specific compound is required for researchers developing picolinate-based catalysts, metal-organic frameworks, or metalloenzyme inhibitors where 5-ethyl substitution and 2-carboxylate coordination are specified design elements.

Prodrug Design and Metabolic Activation Studies

The methyl ester of 5-ethylpicolinic acid represents a prodrug strategy where the ester moiety undergoes intracellular hydrolysis by carboxylesterases to release the active 5-ethylpicolinic acid [6]. This activation mechanism has been characterized in microbial systems, where ethyl picolinate inhibits sporulation in Bacillus species through hydrolysis-dependent metal chelation [6]. The methyl ester variant, by virtue of its smaller alkyl group compared to the ethyl ester, is expected to undergo more rapid enzymatic activation based on carboxylesterase substrate preferences (class-level inference). The moderate LogP of 1.43 [4] facilitates passive cellular uptake prior to hydrolysis, a property that distinguishes it from the more polar free acid form (5-ethylpicolinic acid) which exhibits limited membrane permeability. Researchers investigating picolinate-based antimicrobial agents, metal chelation therapies, or ester prodrug strategies should specify the methyl ester for its defined balance of membrane permeability and hydrolytic activation kinetics.

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